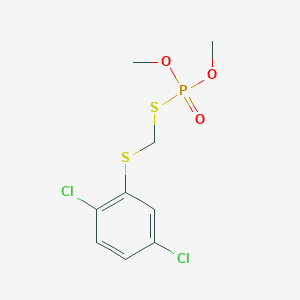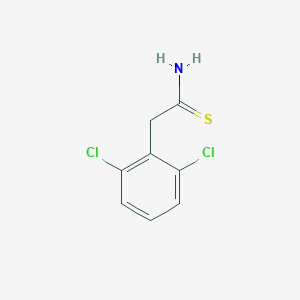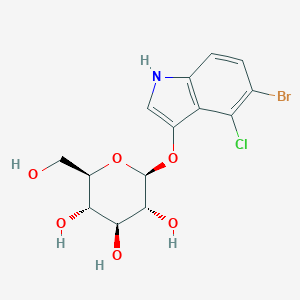
Tetraphenylphosphonium phenolate
概要
説明
Tetraphenylphosphonium (TPP+) is a hydrophobic ion known for its interactions with biological membranes, such as those composed of egg phosphatidylcholine vesicles. The thermodynamic properties of TPP+ binding to these vesicles have been studied, revealing a partition coefficient and providing insights into the electrostatic and entropic forces driving the binding process .
Synthesis Analysis
The synthesis of tetraphenylphosphonium compounds can involve various chemical reactions. For instance, the tetraphenylphosphonium salt of the anion [Mo VI (O) 2 (NCS) 4 ] is synthesized from sodium molybdate and potassium thiocyanate in an acidic medium, followed by cation exchange under phase transfer conditions . This process results in a crystalline compound with a defined crystal structure, which is further characterized by X-ray diffraction.
Molecular Structure Analysis
The molecular structure of tetraphenylphosphonium compounds is often determined using X-ray crystallography. For example, the tetraphenylphosphonium tetrathiocyanatodioxomolybdate(VI) crystallizes in the tetragonal space group, with specific unit cell dimensions and a refined structure . The molecular structure is crucial for understanding the compound's reactivity and interaction with other molecules.
Chemical Reactions Analysis
Tetraphenylphosphonium compounds can act as catalysts in chemical reactions. The tetraphenylphosphonium tetrathiocyanatodioxomolybdate(VI) is noted for its ability to catalyze the oxygen transfer from dimethyl sulfoxide to triphenylphosphine, demonstrating a significant increase in efficiency compared to other molybdenum(VI) complexes . This highlights the potential utility of tetraphenylphosphonium compounds in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetraphenylphosphonium compounds are influenced by their molecular structure and the nature of their interactions with other substances. The binding properties of TPP+ to vesicles, for example, are characterized by a positive enthalpy and entropy-driven process, which is distinct from hydrophobic anions . Additionally, the activity coefficients of TPP+ differ significantly from those of common salts, which is an important consideration for studies involving hydrophobic ions .
科学的研究の応用
Application in Phenol–Epoxy Ring-Opening Reaction
- Specific Scientific Field: Computational and Theoretical Chemistry
- Summary of the Application: Tetraphenylphosphonium phenolate (TPP-OPh) is used in the phenol–epoxide ring-opening reaction. This reaction is crucial in the creation of phenol–epoxy thermosetting resins, which are functional materials that exhibit excellent heat resistance, chemical resistance, and electrical properties .
- Methods of Application or Experimental Procedures: The reaction mechanism was investigated using the density functional theory (DFT) method. The reaction was initiated by breaking the P-B bond of tetraphenylphosphonium-tetraphenylborate (TPP-K). The generated tetraphenylborate reacted with phenol to form a phenoxide ion, which combined with tetraphenylphosphonium to produce the active species, i.e., tetraphenylphosphonium phenolate (TPP-OPh). The phenoxide ion in TPP-OPh nucleophilically attacked the epoxide. Simultaneously, the H atom in the phenolic OH group moved to the O atom of the ring-opened epoxide. The formed phenoxide ion bound to TPP+ again, and TPP-OPh was regenerated .
- Results or Outcomes: The rate-determining steps in the reaction were the cleavage of the P-B bond and the triphenylborane-forming reaction. The free energies of activation were calculated to be 36.3 and 36.1 kcal/mol, respectively. It is also suggested that these values in the rate-determining steps could be manipulated by substituents introduced on the Ph group of TetraPB .
Application in the Preparation of Polyphosphonates
- Specific Scientific Field: Polymer Chemistry
- Summary of the Application: Tetraphenylphosphonium phenolate is used in the preparation of polyphosphonates from bisphenol A, methylphosphonic acid diphenyl ester, and a crosslinker . Polyphosphonates are a type of polymer that exhibit excellent flame retardancy, high transparency, and good mechanical properties, making them suitable for a variety of applications including as flame retardants, in optical materials, and in medical devices .
- Methods of Application or Experimental Procedures: The preparation involves the reaction of bisphenol A, methylphosphonic acid diphenyl ester, and a crosslinker at a temperature range of 250-300 degrees Celsius. Tetraphenylphosphonium phenolate is used as a catalyst in this reaction at a level of 0.02 wt% .
- Results or Outcomes: The result of this process is the formation of polyphosphonates. The specific properties of the resulting polyphosphonates would depend on the specific reactants and conditions used in the preparation .
Application in the Synthesis of Functional Materials
- Specific Scientific Field: Material Science
- Summary of the Application: Tetraphenylphosphonium phenolate is used in the synthesis of functional materials that exhibit excellent heat resistance, chemical resistance, and electrical properties . These materials have been used in a wide range of applications, including materials used in electronic devices, composites, coatings, adhesives, and packaging materials in the electronics industry .
- Methods of Application or Experimental Procedures: The synthesis involves the phenol–epoxide ring-opening reaction using tetraphenylphosphonium-tetraphenylborate (TPP-K). The reaction was initiated by breaking the P-B bond of TPP-K. The generated tetraphenylborate reacted with phenol to form a phenoxide ion, which combined with tetraphenylphosphonium to produce the active species, i.e., tetraphenylphosphonium phenolate (TPP-OPh). The phenoxide ion in TPP-OPh nucleophilically attacked the epoxide. Simultaneously, the H atom in the phenolic OH group moved to the O atom of the ring-opened epoxide. The formed phenoxide ion bound to TPP+ again, and TPP-OPh was regenerated .
- Results or Outcomes: The rate-determining steps in the reaction were the cleavage of the P-B bond and the triphenylborane-forming reaction. The free energies of activation were calculated to be 36.3 and 36.1 kcal/mol, respectively. It is also suggested that these values in the rate-determining steps could be manipulated by substituents introduced on the Ph group of TetraPB .
Safety And Hazards
Tetraphenylphosphonium phenolate is harmful if swallowed and causes serious eye damage. It is also toxic to aquatic life with long-lasting effects . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
将来の方向性
Based on the results of the study, it is possible to construct new design guidelines for latent hardening accelerators such as TPP-K . The free energies of activation were calculated to be 36.3 and 36.1 kcal/mol, respectively. It is also suggested that these values in the rate-determining steps could be manipulated by substituents introduced on the Ph group of TetraPB .
特性
IUPAC Name |
tetraphenylphosphanium;phenoxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20P.C6H6O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;7-6-4-2-1-3-5-6/h1-20H;1-5,7H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLNYWQSSYUXJM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50935030 | |
| Record name | Tetraphenylphosphanium phenoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50935030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetraphenylphosphonium phenolate | |
CAS RN |
15464-47-8 | |
| Record name | Phosphonium, tetraphenyl-, salt with phenol (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15464-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetraphenylphosphonium phenolate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015464478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetraphenylphosphanium phenoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50935030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraphenylphosphonium phenolate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.876 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



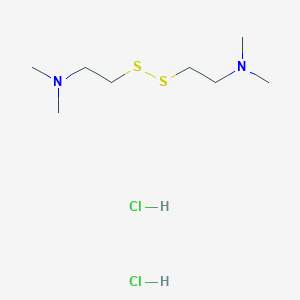
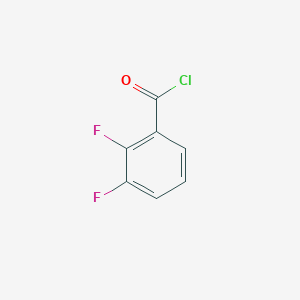
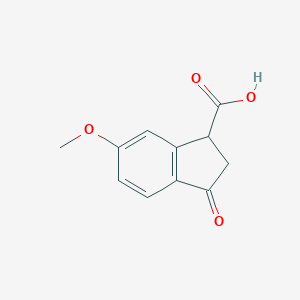
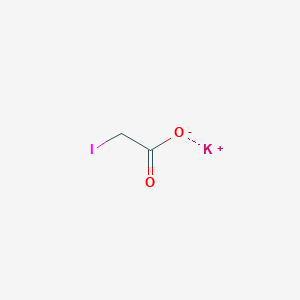
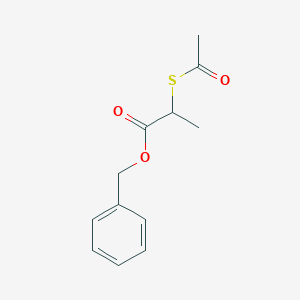
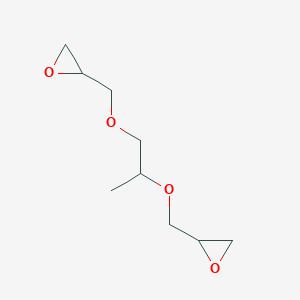
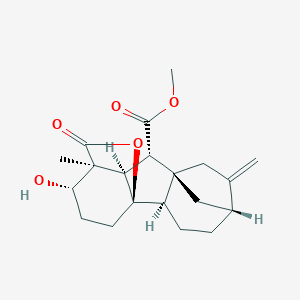
![6-Chloro-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B99622.png)
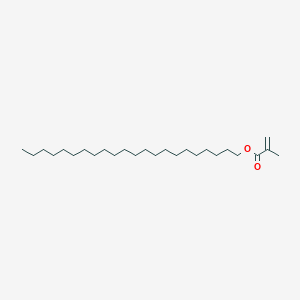
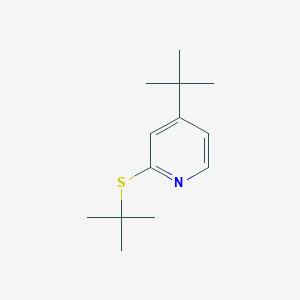
![Ethanesulfonic acid, 2-[methyl(1-oxotetradecyl)amino]-, sodium salt](/img/structure/B99626.png)
